![molecular formula C26H35ClN2O2 B12003963 N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]dodecanamide CAS No. 767302-17-0](/img/structure/B12003963.png)
N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]dodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]dodecanamide, also known by its chemical formula C₁₉H₂₆ClNO₂, is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes:: The synthesis of N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]dodecanamide involves the condensation of two key components: 4-chloroaniline and 2-pyridinecarboxaldehyde. Here’s a step-by-step process:
Formation of Intermediate:
Industrial Production:: Industrial-scale production methods may involve modifications of the laboratory synthesis, optimizing yield and purity.
Chemical Reactions Analysis
N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]dodecanamide participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction processes may alter its structure or properties.
Substitution: Substituting specific functional groups can yield derivatives with distinct properties.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction type.
Scientific Research Applications
Chemistry::
Catalysis: N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]dodecanamide may serve as a catalyst or ligand in organic transformations.
Materials Science: Its unique structure could inspire novel materials.
Drug Development: Researchers explore its potential as a drug candidate due to its structural features.
Bioconjugation: It can be used for targeted drug delivery or imaging.
Polymer Chemistry: Incorporating it into polymers may enhance material properties.
Surfactants: Its amphiphilic nature makes it suitable for surfactant applications.
Mechanism of Action
The precise mechanism remains an active area of research. potential molecular targets and pathways include :
- Interaction with specific receptors or enzymes.
- Modulation of cellular signaling pathways.
Comparison with Similar Compounds
While N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]dodecanamide is unique, similar compounds include:
Sulphenone: A related compound with different substituents .
(4-Chlorophenyl)phenylmethanone: Another structurally related compound .
Properties
CAS No. |
767302-17-0 |
|---|---|
Molecular Formula |
C26H35ClN2O2 |
Molecular Weight |
443.0 g/mol |
IUPAC Name |
N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]dodecanamide |
InChI |
InChI=1S/C26H35ClN2O2/c1-2-3-4-5-6-7-8-9-10-11-26(30)29-28-20-22-14-18-25(19-15-22)31-21-23-12-16-24(27)17-13-23/h12-20H,2-11,21H2,1H3,(H,29,30)/b28-20+ |
InChI Key |
XGEYQQRMJWBNFA-VFCFBJKWSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl |
Canonical SMILES |
CCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12003917.png)

![(5Z)-5-{[3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12003940.png)

![N-(2,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12003950.png)

![N-[(E)-phenylmethylidene]-N-{4-[(4-{[(E)-phenylmethylidene]amino}phenyl)sulfanyl]phenyl}amine](/img/structure/B12003965.png)



acetonitrile](/img/structure/B12003980.png)
![3-(4-biphenylyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B12003984.png)
